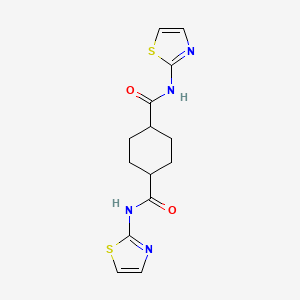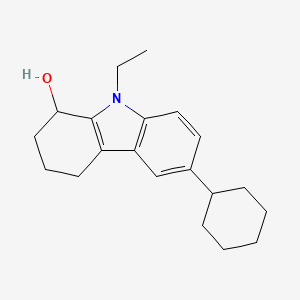
N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide, also known as DTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DTC is a heterocyclic compound that contains a thiazole ring and a cyclohexane ring, which makes it a unique compound with distinct properties.
作用机制
The mechanism of action of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide involves the inhibition of the proteasome, which is responsible for the degradation of proteins in cells. N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide binds to the active site of the proteasome and prevents the degradation of proteins, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide has been shown to have several biochemical and physiological effects on cells. It has been found to induce the accumulation of ubiquitinated proteins in cells, leading to an increase in the levels of reactive oxygen species (ROS). N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
实验室实验的优点和局限性
N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide has several advantages as a research tool, including its high potency and selectivity for the proteasome. However, one of the limitations of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide is its low solubility in water, which can make it challenging to work with in lab experiments. Additionally, N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide has been found to have off-target effects on other cellular processes, which can complicate its use as a research tool.
未来方向
There are several future directions for the research of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide. One potential direction is the development of new derivatives of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide that have improved solubility and selectivity for the proteasome. Another direction is the investigation of the potential applications of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide in other fields, such as agriculture and environmental science. Finally, further studies are needed to elucidate the mechanism of action of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide and its potential applications in the treatment of other diseases besides cancer.
Conclusion
In conclusion, N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide is a unique compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicinal chemistry, make it an important research tool. However, further studies are needed to fully understand the mechanism of action of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide and its potential applications in other fields.
合成方法
The synthesis of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide can be achieved through several methods, including the reaction of 1,3-thiazol-2-amine with cyclohexanedicarboxylic acid, followed by the addition of thionyl chloride to form the final compound. Another method involves the reaction of 2-aminothiazole with cyclohexanedicarboxylic anhydride in the presence of a catalyst to yield N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide.
科学研究应用
N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide is in the field of medicinal chemistry, where it has been shown to possess anticancer properties. N,N'-di-1,3-thiazol-2-yl-1,4-cyclohexanedicarboxamide has been found to inhibit the proliferation of cancer cells by inducing apoptosis, which makes it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
1-N,4-N-bis(1,3-thiazol-2-yl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c19-11(17-13-15-5-7-21-13)9-1-2-10(4-3-9)12(20)18-14-16-6-8-22-14/h5-10H,1-4H2,(H,15,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBXTJLSPBQZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=NC=CS2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-di(1,3-thiazol-2-yl)cyclohexane-1,4-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)

![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)


![1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)
![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
![1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)
![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892073.png)
![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4892075.png)
![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)
![5-(4-fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4892088.png)